10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound that belongs to the class of chromeno oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene core fused with an oxazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot multi-component reaction. This method involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin . The reaction is typically carried out under mild conditions, often in the presence of a catalyst, to achieve high yields without the formation of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Scientific Research Applications
10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one include:
Chromeno[2,3-d]pyrimidines: These compounds share a similar chromene core and exhibit various biological activities.
1,3-Oxazines: These compounds have a similar oxazine ring and are known for their pharmacological and material applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.
Biological Activity
The compound 10-(4-isopropylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₂
- Molecular Weight : 281.35 g/mol
The structure includes a benzochromene core fused with an oxazine ring, which is known for contributing to various biological activities.
Pharmacological Properties
The biological activity of this compound has been explored in various studies. Here are some key findings:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. This was demonstrated through in vitro assays measuring the reduction of reactive oxygen species (ROS) levels.
- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. These effects are attributed to its ability to inhibit acetylcholinesterase (AChE) activity and modulate neurotransmitter systems .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, including GABA and serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications at specific positions on the oxazine ring can enhance biological activity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
4-position | Isopropyl group | Increases lipophilicity and receptor affinity |
7-position | Methyl group | Enhances neuroprotective effects |
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of related compounds, it was found that those with similar structural motifs significantly reduced neurotoxicity in neuronal cell cultures. The mechanism involved the upregulation of neurotrophic factors and downregulation of pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-methyl-10-(4-propan-2-ylphenyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H27NO3/c1-15(2)17-8-10-19(11-9-17)26-13-18-12-22-20-6-4-5-7-21(20)25(27)29-24(22)16(3)23(18)28-14-26/h8-12,15H,4-7,13-14H2,1-3H3 |
InChI Key |
OSDLQWOTUMMDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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